molecular formula C11H9N B1413359 7-Ethynyl-1-methyl-1H-indole CAS No. 1075192-79-8

7-Ethynyl-1-methyl-1H-indole

Cat. No.: B1413359
CAS No.: 1075192-79-8
M. Wt: 155.2 g/mol
InChI Key: ZPCWUIBNQYWASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethynyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features an ethynyl group at the 7th position and a methyl group at the 1st position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 7-Ethynyl-1-methyl-1H-indole typically involves the introduction of the ethynyl group at the 7th position of the indole ring. This can be achieved through various synthetic routes, including:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

7-Ethynyl-1-methyl-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Ethynyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

7-Ethynyl-1-methyl-1H-indole can be compared with other indole derivatives, such as:

The presence of the ethynyl group in this compound makes it unique and can enhance its reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

7-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCWUIBNQYWASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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